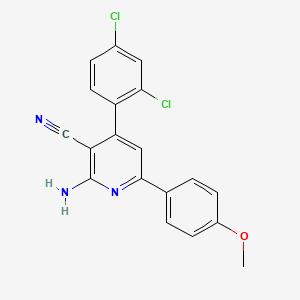

2-Amino-4-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile

Description

2-Amino-4-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a 2,4-dichlorophenyl group at position 4 and a 4-methoxyphenyl group at position 4. This compound has been synthesized via a microwave-assisted method using boric acid as a green catalyst, yielding 62% of a yellow solid (MS (ESI): m/z 371.3 [M+H]+) . Structural elucidation via single-crystal X-ray diffraction and quantum chemical studies revealed its planar pyridine ring and intermolecular hydrogen bonding (N–H⋯N and C–H⋯N), stabilizing its crystal lattice . The compound demonstrates cytotoxic activity by targeting the Eg5 kinesin, a validated molecular target in cancer therapy .

Properties

IUPAC Name |

2-amino-4-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O/c1-25-13-5-2-11(3-6-13)18-9-15(16(10-22)19(23)24-18)14-7-4-12(20)8-17(14)21/h2-9H,1H3,(H2,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMHJFAIYKIPRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=C(C=C(C=C3)Cl)Cl)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base, which is then cyclized with malononitrile under basic conditions to yield the desired nicotinonitrile compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or quinone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups or reduce the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Substitution: Halogenation can be achieved using chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, amino, and halogenated analogs.

Scientific Research Applications

2-Amino-4-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It finds applications in the development of agrochemicals and dyes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Table 1: Substituent Profiles and Cytotoxic Activities

Key Observations :

- Halogenation : Chlorine or bromine at position 4 (e.g., CG-5) significantly enhances cytotoxicity, likely due to increased electron-withdrawing effects and improved target binding .

- Methoxy Groups: The 4-methoxyphenyl group in the target compound may improve solubility or moderate reactivity compared to non-polar substituents .

Structural Insights :

Biological Activity

2-Amino-4-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a nicotinonitrile moiety, which is significant for its biological activity. The presence of dichlorophenyl and methoxyphenyl groups enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of nicotinonitrile compounds exhibit significant antimicrobial activity. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition Zone: 15 mm | |

| Escherichia coli | Inhibition Zone: 18 mm | |

| Pseudomonas aeruginosa | Moderate Activity |

Anticancer Potential

Preliminary studies suggest that compounds similar to 2-Amino-4-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile may possess anticancer properties. Mechanistic studies indicate that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced proliferation in cancer cells.

- Receptor Interaction : It may bind to receptors that mediate cell signaling pathways, influencing processes such as apoptosis and inflammation.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity.

Study on Antimicrobial Activity

In a study conducted on the antibacterial effects of related nicotinonitrile derivatives, the synthesized compounds showed promising results against Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to assess the antibacterial efficacy, demonstrating significant inhibition zones compared to control groups.

Anticancer Research

Another investigation focused on the anticancer potential of related compounds highlighted their ability to induce apoptosis in various cancer cell lines. The study noted that compounds with similar structural motifs effectively activated caspase-3 and caspase-9 pathways, leading to increased cell death rates in treated cultures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.